Cas no 1009770-20-0 (ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate)

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate is a synthetic organic compound featuring a pyrazole core substituted with a dihydroxyphenyl group and an ethoxycarbonylphenyl ether moiety. This structure imparts potential utility in pharmaceutical and materials science applications due to its multifunctional reactivity. The presence of hydroxyl groups enhances solubility in polar solvents and offers sites for further derivatization, while the ester group provides stability and tunable lipophilicity. Its rigid aromatic framework may contribute to binding interactions in biological systems or serve as a building block for advanced polymers. The compound's well-defined molecular architecture makes it a candidate for research in targeted drug design or functional materials development.
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate structure
1009770-20-0 structure
Product name:ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
CAS No:1009770-20-0
MF:C18H16N2O5
MW:340.330044746399
CID:5380721

ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-((3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl)oxy)benzoate
    • ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
    • Inchi: 1S/C18H16N2O5/c1-2-24-18(23)11-3-6-13(7-4-11)25-16-10-19-20-17(16)14-8-5-12(21)9-15(14)22/h3-10,21-22H,2H2,1H3,(H,19,20)
    • InChI Key: ZINJDAOAWWAALP-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)C1=CC=C(OC2=CNN=C2C2=CC=C(O)C=C2O)C=C1

ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3385-1074-50mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
50mg
$160.0 2023-09-11
Life Chemicals
F3385-1074-3mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
3mg
$63.0 2023-09-11
Life Chemicals
F3385-1074-2μmol
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1074-10μmol
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
10μmol
$69.0 2023-09-11
Life Chemicals
F3385-1074-5mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
5mg
$69.0 2023-09-11
Life Chemicals
F3385-1074-20mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
20mg
$99.0 2023-09-11
Life Chemicals
F3385-1074-40mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
40mg
$140.0 2023-09-11
Life Chemicals
F3385-1074-20μmol
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1074-4mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
4mg
$66.0 2023-09-11
Life Chemicals
F3385-1074-30mg
ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate
1009770-20-0
30mg
$119.0 2023-09-11

Additional information on ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate

Professional Introduction to Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate (CAS No. 1009770-20-0)

Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate, a compound with the CAS number 1009770-20-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural features and potential applications in drug development. The molecular structure of this compound incorporates several key functional groups, including hydroxyl and ester moieties, which contribute to its versatile chemical properties and biological activities.

The nomenclature of Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate provides a detailed insight into its chemical composition. The presence of a benzoate ester group and a pyrazole ring linked through an oxygen atom to a phenolic backbone suggests potential interactions with biological targets. Specifically, the 2,4-dihydroxyphenyl moiety is a well-known pharmacophore that has been extensively studied for its antioxidant and anti-inflammatory properties. This moiety, combined with the pyrazole ring, enhances the compound's binding affinity to various enzymes and receptors.

Recent research has highlighted the importance of such compounds in the development of novel therapeutic agents. Studies have demonstrated that derivatives of benzoate esters can exhibit significant pharmacological effects, particularly in the context of neurodegenerative diseases and inflammatory conditions. The pyrazole scaffold is known for its ability to modulate enzyme activity, making it a valuable component in drug design. For instance, pyrazole-based compounds have been shown to inhibit kinases and other enzymes involved in signal transduction pathways.

The combination of these structural elements in Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate suggests potential applications in multiple therapeutic areas. Preliminary studies have indicated that this compound may possess anti-inflammatory and antioxidant properties, which are crucial for treating chronic diseases such as arthritis and cardiovascular disorders. Additionally, the presence of hydroxyl groups enhances its solubility and bioavailability, making it a promising candidate for oral administration.

In the realm of drug discovery, Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate has been investigated for its potential role in cancer therapy. The phenolic hydroxyl groups can participate in redox reactions, which are relevant to cancer cell metabolism. Furthermore, the pyrazole ring can interfere with microtubule formation, a critical process in cell division. These mechanisms make this compound an attractive candidate for further exploration in oncology research.

The synthesis of Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate involves multi-step organic reactions that require precise control over reaction conditions. The synthesis typically begins with the preparation of the pyrazole derivative followed by coupling it with a phenolic precursor via an ether linkage. The final step involves esterification to introduce the benzoate group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to ensure high yields and purity.

From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate with biological targets. These studies have provided valuable insights into its binding affinity and specificity. For instance, docking simulations have revealed that this compound can effectively bind to certain enzyme active sites, suggesting its potential as an inhibitor. Such computational approaches are integral in rationalizing experimental results and guiding further optimization efforts.

The pharmacokinetic properties of Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate have also been evaluated through preclinical studies. These studies have focused on assessing its absorption, distribution, metabolism, and excretion (ADME) profiles. The compound has demonstrated favorable solubility and stability under physiological conditions, which are essential for effective drug delivery. Additionally, preliminary toxicology studies have shown no significant adverse effects at moderate doses, indicating its safety profile.

The future direction of research on Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]oxy}benzoate includes further exploration of its biological activities and clinical potential. Investigating its efficacy in animal models of inflammation and cancer will provide more concrete evidence of its therapeutic value. Moreover, exploring structural analogs may lead to the discovery of even more potent derivatives with improved pharmacological properties.

In conclusion,Ethyl 4-{[3-(2,4-dihydroxyphenyl)-1H-pyrazol - 4 - yl]oxy}benzoate (CAS No.1009770 - 20 - 0) is a promising compound with significant potential in pharmaceutical applications.Its unique structural features,combined with favorable pharmacological properties,make it an attractive candidate for further research.As our understanding of drug mechanisms continues to evolve,compounds like this will play an increasingly important role in developing innovative therapies for various diseases.

Recommend Articles

Recommended suppliers
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.